2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated phenoxy group and a methyl-substituted phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 3,5-dimethylphenol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-3,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-bromo-3,5-dimethylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with 4-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.
Reduction: Reduction reactions might target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: De-brominated phenoxyacetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide: Similar structure with an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the bromine atom and the specific substitution pattern on the phenyl rings make 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide unique. These structural features can influence its reactivity and interactions with biological targets, potentially leading to unique properties and applications.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-6-14(7-5-11)19-16(20)10-21-15-8-12(2)17(18)13(3)9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRFCTUTCVBBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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